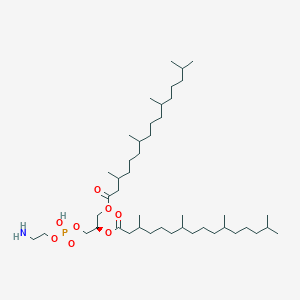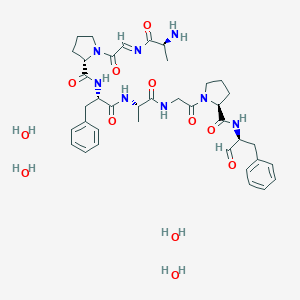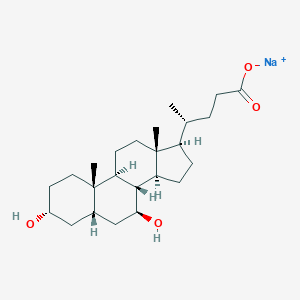
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, also known as BMEC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a promising tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves its interaction with specific transporters in cell membranes that are responsible for the uptake of amino acids. Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane binds to these transporters and inhibits their activity, preventing the transport of certain amino acids into the cell. This mechanism of action has been studied in detail and has led to a greater understanding of the processes involved in amino acid transport.
Biochemical and Physiological Effects:
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been shown to have a variety of biochemical and physiological effects, including inhibition of amino acid transport, modulation of neurotransmitter release, and regulation of insulin secretion. These effects have been studied in both in vitro and in vivo models, and have led to a greater understanding of the mechanisms involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane in lab experiments has several advantages, including its specificity for certain transporters and its ability to inhibit amino acid transport. However, there are also limitations to its use, including the need for careful control of reaction conditions during synthesis and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane, including the development of new synthesis methods to improve yield and purity, the identification of new targets for Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane inhibition, and the investigation of its potential therapeutic applications in diseases such as diabetes and cancer. Additionally, further studies are needed to fully understand the mechanisms involved in Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane's effects on amino acid transport and other physiological processes.
Métodos De Síntesis
The synthesis of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane involves several steps, starting with the reaction of 3-methylcyclohexanone with ethyl acetoacetate to form a beta-ketoester intermediate. This intermediate is then reacted with diethylamine to form a beta-ketoamide, which is subsequently treated with ethyl chloroformate to produce the final product, Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane. The synthesis of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the formation of the desired product.
Aplicaciones Científicas De Investigación
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and physiology. One of the primary uses of Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane is as a tool for studying the transport of amino acids across cell membranes. Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane has been shown to inhibit the transport of certain amino acids, making it a valuable tool for studying the mechanisms involved in this process.
Propiedades
Número CAS |
136210-32-7 |
|---|---|
Nombre del producto |
Bis(4-(1,2-bis(ethoxycarbonyl)ethylamino)-3-methylcyclohexyl)methane |
Fórmula molecular |
C31H54N2O8 |
Peso molecular |
582.8 g/mol |
Nombre IUPAC |
diethyl 2-[[4-[[4-[(1,4-diethoxy-1,4-dioxobutan-2-yl)amino]-3-methylcyclohexyl]methyl]-2-methylcyclohexyl]amino]butanedioate |
InChI |
InChI=1S/C31H54N2O8/c1-7-38-28(34)18-26(30(36)40-9-3)32-24-13-11-22(15-20(24)5)17-23-12-14-25(21(6)16-23)33-27(31(37)41-10-4)19-29(35)39-8-2/h20-27,32-33H,7-19H2,1-6H3 |
Clave InChI |
YHVVJCQIMRGPPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
SMILES canónico |
CCOC(=O)CC(C(=O)OCC)NC1CCC(CC1C)CC2CCC(C(C2)C)NC(CC(=O)OCC)C(=O)OCC |
Otros números CAS |
136210-32-7 |
Descripción física |
Liquid |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















